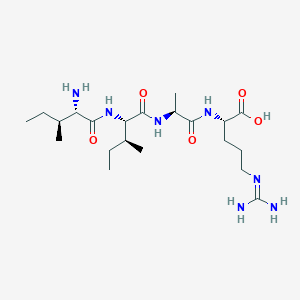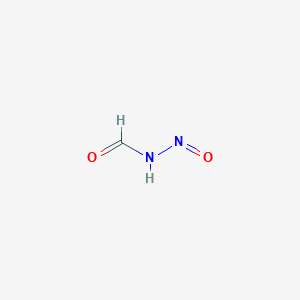![molecular formula C19H14F4 B12521851 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene CAS No. 797048-89-6](/img/structure/B12521851.png)
1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene is a fluorinated aromatic compound. The presence of multiple fluorine atoms and an ethynyl group attached to the benzene ring makes it a compound of interest in various fields of research, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and alkynes.
Reaction Conditions: The reaction conditions often involve the use of catalysts, such as palladium or copper, to facilitate the coupling reactions. Solvents like toluene or dimethylformamide are commonly used.
Coupling Reactions: The key step in the synthesis is the coupling of the fluorinated benzene derivative with the alkyne to form the desired product. This can be achieved through Sonogashira coupling or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atoms and ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.
Wirkmechanismus
The mechanism by which 1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene exerts its effects involves interactions with molecular targets and pathways. The fluorine atoms and ethynyl group can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can influence the compound’s binding affinity and specificity for certain targets, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Trifluoro-5-{[2-fluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzene
- 1,2,3-Trifluoro-5-{[2-fluoro-4-(but-1-en-1-yl)phenyl]ethynyl}benzene
- 1,2,3-Trifluoro-5-{[2-fluoro-4-(hex-1-en-1-yl)phenyl]ethynyl}benzene
Uniqueness
1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene is unique due to its specific combination of fluorine atoms and an ethynyl group, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, reactivity, and specificity.
Eigenschaften
CAS-Nummer |
797048-89-6 |
|---|---|
Molekularformel |
C19H14F4 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
1,2,3-trifluoro-5-[2-(2-fluoro-4-pent-1-enylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C19H14F4/c1-2-3-4-5-13-6-8-15(16(20)10-13)9-7-14-11-17(21)19(23)18(22)12-14/h4-6,8,10-12H,2-3H2,1H3 |
InChI-Schlüssel |
IMESSPIUXBVGTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC1=CC(=C(C=C1)C#CC2=CC(=C(C(=C2)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(Trichlorosilyl)propyl]prop-2-enamide](/img/structure/B12521771.png)
![Calcium bis(7-[2,3-bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)pyrrol-1-yl]-3,5-dihydroxyheptanoate)](/img/structure/B12521774.png)
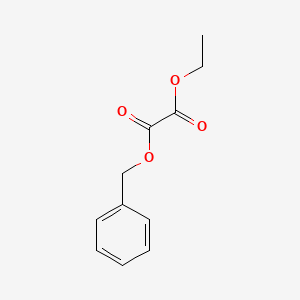
![4-[5-bromo-3-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B12521776.png)
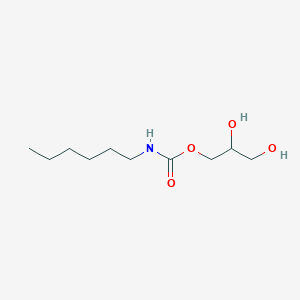
![Benzoic acid, 3-[2-oxo-3-[4-(1H-pyrrol-1-yl)phenyl]-1-imidazolidinyl]-](/img/structure/B12521780.png)

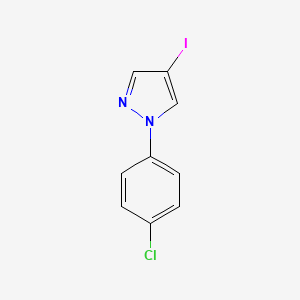
![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)

